![molecular formula C7H5ClF3N B1349870 2-Chloro-6-(trifluoromethyl)aniline CAS No. 433-94-3](/img/structure/B1349870.png)
2-Chloro-6-(trifluoromethyl)aniline
Overview
Description
2-Chloro-6-(trifluoromethyl)aniline (2C6TFA) is an organic compound belonging to the class of anilines. It is a colorless, volatile liquid with a pungent odor. 2C6TFA is a versatile reagent used in a wide range of organic synthesis, including the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. Additionally, it is used in the synthesis of polymers, dyes, and other materials. 2C6TFA has been widely studied in the field of medicinal chemistry due to its potential applications in therapeutic agents.
Scientific Research Applications
Synthetic Processes in Pesticide Development
2-Chloro-6-(trifluoromethyl)aniline plays a crucial role in the synthesis of novel pesticides, such as Bistrifluron. The process involves the chlorination of 3,5-bis-(trifluoromethyl)aniline to produce 2-chloro-3,5-bis-(trifluoromethyl)aniline, which is then utilized to create Bistrifluron, exhibiting potent growth-retarding activity against pests. This synthesis is notable for its high yield and industrial feasibility, highlighting the compound's importance in agricultural chemical development (Liu An-chan, 2015).
Advanced Materials and NLO Properties
2-Chloro-6-(trifluoromethyl)aniline is investigated for its potential in non-linear optical (NLO) materials due to its unique electronic and vibrational properties. Studies involving vibrational spectroscopy and quantum chemical calculations have indicated that derivatives of this compound, such as 4-chloro-3-(trifluoromethyl)aniline, exhibit characteristics favorable for NLO applications. These include significant first-order hyperpolarizability and an appreciable HOMO-LUMO energy gap, suggesting potential utility in advanced optical technologies (M. Arivazhagan, V. Subhasini, A. Austine, 2012).
Vibrational Spectroscopic Analysis
The compound's vibrational characteristics, especially in its derivatives like 2-chloro-5-(trifluoromethyl) aniline, have been extensively studied to understand the influence of the chlorine substituent on molecular vibrations. These studies leverage both experimental and theoretical data to elucidate the presence and impact of various functional groups, providing deep insights into the compound's molecular structure and behavior. Such analysis is foundational in the fields of molecular spectroscopy and materials science, where understanding vibrational modes is crucial (T. Karthick, V. Balachandran, S. Perumal, A. Nataraj, 2013).
Pharmaceutical and Biologically Active Compounds Synthesis
In pharmaceutical research, 2-Chloro-6-(trifluoromethyl)aniline serves as a key intermediate in the synthesis of biologically active compounds. Its derivatives have been used to synthesize a variety of compounds, including isatin derivatives and quinolinones, which are important in medicinal chemistry for their diverse biological activities. These synthesis processes often involve innovative methods, such as the use of transition-metal-free conditions, highlighting the compound's versatility and importance in drug discovery and development (Mao Zhenmin, 2008).
Environmental Applications
2-Chloro-6-(trifluoromethyl)aniline and its derivatives are also explored for environmental applications, such as in the spectrophotometric determination of residual chlorine in water. This application is critical for ensuring water quality and safety, demonstrating the compound's utility beyond traditional chemical and pharmaceutical industries (R. A. Al-Okab, A. Syed, 2008).
Mechanism of Action
Target of Action
It is known that the compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.
Mode of Action
2-Chloro-6-(trifluoromethyl)aniline interacts with its targets through a process known as transmetalation . In this process, the compound transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-6-(trifluoromethyl)aniline are primarily those involved in carbon-carbon bond formation . The compound’s role in Suzuki–Miyaura coupling reactions suggests that it may affect pathways related to the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of 2-Chloro-6-(trifluoromethyl)aniline’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, depending on the specific targets and conditions of the reactions .
Action Environment
The action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)aniline can be influenced by various environmental factors. These may include the concentration of the compound, the presence of other reactants, and the conditions under which the reactions are carried out . For example, the compound’s efficacy in Suzuki–Miyaura coupling reactions is known to be enhanced under mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRRSPQJZRCMDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195817 | |
Record name | 2-Chloro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
433-94-3 | |
Record name | 2-Chloro-6-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(trifluoromethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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